REACTION_CXSMILES
|
[F:1][CH:2]([F:10])[C:3]([O:5]C(C)(C)C)=[S:4].[CH3:11][Si:12]([CH3:15])([CH3:14])Cl.C([N-][CH:20]([CH3:22])[CH3:21])(C)C.[Li+].O1CCC[CH2:25]1>>[CH3:11][Si:12]([CH3:15])([CH3:14])[O:5][C:3]([S:4][C:20]([CH3:22])([CH3:25])[CH3:21])=[C:2]([F:1])[F:10] |f:2.3|
|
Name
|
tert-Butyl difluorothioacetate
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=S)OC(C)(C)C)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
151 μL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
327 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 hour at -78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then warmed to 25° C
|
Type
|
CUSTOM
|
Details
|
The above product formed in a 65 percent yield
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C[Si](OC(=C(F)F)SC(C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |